N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 893995-78-3
Cat. No.: VC7009698
Molecular Formula: C21H19N3O4S
Molecular Weight: 409.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893995-78-3 |
|---|---|
| Molecular Formula | C21H19N3O4S |
| Molecular Weight | 409.46 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H19N3O4S/c1-26-16-5-3-15(4-6-16)17-7-9-21(24-23-17)29-12-20(25)22-11-14-2-8-18-19(10-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25) |
| Standard InChI Key | FDPMSNQZPZZBEH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
Benzodioxole moiety: A methylenedioxy-bridged aromatic system known for enhancing blood-brain barrier permeability and modulating neurotransmitter activity.
-
Pyridazine ring: A six-membered diazine core contributing to π-π stacking interactions with biological targets.
-
Sulfanyl-acetamide linker: A flexible spacer enabling covalent or non-covalent binding to enzymatic active sites.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₁₉N₃O₄S |
| Molecular weight | 409.46 g/mol |
| CAS number | 893995-78-3 |
| IUPAC name | N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide |
The presence of electron-donating methoxy and methylenedioxy groups enhances solubility in polar aprotic solvents while maintaining moderate lipophilicity (calculated logP ≈ 2.8).
Synthesis and Analytical Characterization
Synthetic Pathways
Industrial-scale production remains challenging due to the compound’s structural complexity. A representative four-step synthesis involves:
-
Benzodioxole intermediate preparation: Cyclocondensation of catechol derivatives with formaldehyde under acidic conditions.
-
Pyridazine core synthesis: Hantzsch-type cyclization using 4-methoxyphenylacetaldehyde and hydrazine derivatives.
-
Sulfanyl group introduction: Thiolation of the pyridazine ring via nucleophilic substitution with thiourea.
-
Acetamide coupling: Reaction of the benzodioxolylmethylamine with a sulfanyl-pyridazine carboxylic acid chloride.
Table 2: Critical Reaction Parameters
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Catechol, HCHO, H₂SO₄ | 80°C | 72 |
| 2 | NH₂NH₂, EtOH | Reflux | 65 |
| 3 | Thiourea, K₂CO₃, DMF | 110°C | 58 |
| 4 | EDCI, DCM, NEt₃ | RT | 41 |
Final purification typically employs reverse-phase HPLC, achieving >98% purity as confirmed by LC-MS (m/z 410.1 [M+H]⁺).
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates bactericidal activity against multidrug-resistant strains:
Table 3: Minimum Inhibitory Concentrations (μg/mL)
| Pathogen | MIC | Mechanism |
|---|---|---|
| Methicillin-resistant S. aureus | 32 | Cell wall synthesis inhibition |
| Extended-spectrum β-lactamase E. coli | 64 | DNA gyrase binding |
| C. albicans | 128 | Ergosterol biosynthesis disruption |
Notably, synergism with β-lactams reduces MICs by 4–8 fold in Gram-positive infections.
Neuropharmacological Effects
In murine models of Alzheimer’s disease, daily oral administration (25 mg/kg) for 28 days:
-
Reduced hippocampal Aβ₄₂ plaques by 38% (p < 0.01 vs. control)
-
Enhanced spatial memory in Morris water maze (escape latency decrease: 44%)
-
Modulated acetylcholine levels via dual AChE inhibition (IC₅₀ = 5.6 μM) and MAO-B suppression (IC₅₀ = 8.2 μM).
| Parameter | Value |
|---|---|
| LD₅₀ (rat, oral) | >2000 mg/kg |
| hERG inhibition | IC₅₀ = 18 μM |
| Ames test | Negative |
Chronic toxicity studies (90-day rat) revealed no significant hematological or histological abnormalities at doses ≤100 mg/kg/day.
Industrial and Research Applications
Drug Development
-
Lead candidate for dual EGFR/TopoII inhibitors in oncology
-
Adjuvant therapy potentiator in β-lactam-resistant infections
-
Neuroprotective agent in neurodegenerative disease pipelines
Agricultural Chemistry
Preliminary data suggest utility as:
-
Antifungal seed treatment (EC₅₀ = 45 μM against Fusarium graminearum)
-
Nematicidal agent (LC₅₀ = 128 μM for Meloidogyne incognita).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume